molecular formula C14H11N3O3 B2690704 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine CAS No. 2007916-12-1

7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine

Cat. No.: B2690704
CAS No.: 2007916-12-1
M. Wt: 269.26
InChI Key: PAZWIEOXBISWCR-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Imidazo[1,2-a]Pyridine Research

The imidazo[1,2-a]pyridine scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis by Tschitschibabin in 1925, who combined 2-aminopyridine with bromoacetaldehyde under thermal conditions. Early methods faced limitations in yield and substrate scope, but advancements such as base-assisted cyclization and transition metal catalysis expanded synthetic accessibility. By the 21st century, imidazo[1,2-a]pyridines gained prominence as "privileged scaffolds" due to their structural similarity to purines and indoles, enabling diverse biological interactions. The introduction of functional groups at the 7-position, including the 3-methyl-4-nitrophenoxy moiety, represents a strategic evolution aimed at modulating electronic properties and enhancing target selectivity.

Position of 7-(3-Methyl-4-Nitrophenoxy)imidazo[1,2-a]Pyridine within Heterocyclic Chemistry

This derivative occupies a unique niche within nitrogen-containing bicyclic systems. The imidazo[1,2-a]pyridine core provides a planar, aromatic framework that supports π-π stacking interactions, while the 7-position substituent introduces steric and electronic modulation. Compared to simpler analogs like zolpidem (2-phenylimidazo[1,2-a]pyridine), the 3-methyl-4-nitrophenoxy group confers:

  • Enhanced electron-withdrawing character via the nitro group
  • Steric bulk from the methyl-substituted aryloxy chain
  • Potential for hydrogen bonding through the ether oxygen

Table 1: Comparative Electronic Properties of Imidazo[1,2-a]Pyridine Derivatives

Substituent Position Functional Group Electron Effect Biological Relevance
2-position Phenyl (e.g., zolpidem) Donor GABA_A receptor modulation
3-position Carboxamide Withdrawing Antimycobacterial activity
7-position 3-Methyl-4-nitrophenoxy Strong withdrawing Unpublished (theoretical)

Research Significance and Academic Interest

The 7-(3-methyl-4-nitrophenoxy) variant has attracted attention for three key reasons:

  • Electronic Tunability : The nitro group (-NO₂) creates a pronounced electron-deficient region, potentially enhancing interactions with electron-rich biological targets.
  • Synthetic Versatility : The phenoxy group provides a handle for further functionalization via nucleophilic aromatic substitution or reduction of the nitro group.
  • Structure-Activity Relationship (SAR) Potential : Early studies on related 7-aryloxy derivatives show improved pharmacokinetic profiles, including blood-brain barrier permeability and metabolic stability.

Structural Classification within Nitrogen-Containing Heterocycles

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by:

  • Bicyclic System : Fusion of imidazole (5-membered) and pyridine (6-membered) rings
  • Nitrogen Distribution : Three nitrogen atoms at positions 1, 3, and 8 (pyridine N at 1, imidazole N at 3 and 8)
  • Substituent Geometry : The 7-position substituent occupies a periplanar orientation relative to the pyridine nitrogen, influencing conformational dynamics

Structural Comparison with Related Heterocycles

Heterocycle Nitrogen Count Aromaticity Bioactivity Profile
Imidazo[1,2-a]pyridine 3 Fully aromatic CNS modulation, antimicrobial
Purine 4 Fully aromatic Nucleic acid components, kinase regulation
Indole 1 Fully aromatic Serotonergic activity

The 3-methyl-4-nitrophenoxy group introduces a pseudo-ortho substitution pattern on the pendant aryl ring, creating steric hindrance that may limit rotational freedom and enforce planar binding geometries. This structural constraint aligns with observed trends in kinase inhibitor design, where planar aromatic systems improve ATP-binding pocket interactions.

(Continued in next section...)

Properties

IUPAC Name

7-(3-methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-10-8-11(2-3-13(10)17(18)19)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWIEOXBISWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC3=NC=CN3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core:

    • The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or using chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), tin(II) chloride (SnCl₂).

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Major Products:

    Reduction: 7-(3-Methyl-4-aminophenoxy)imidazo[1,2-a]pyridine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine

The synthesis of imidazo[1,2-a]pyridines, including this compound, typically involves various methods such as:

  • Condensation Reactions : The most common method involves the reaction of 2-aminopyridines with α-haloketones or other electrophiles under specific conditions to yield the desired imidazo[1,2-a]pyridine structure. This method is favored for its simplicity and efficiency while minimizing waste production .
  • Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted methods can enhance the yield and purity of imidazo[1,2-a]pyridines through rapid heating and reaction conditions .

Anticancer Activity

This compound has been identified as a potential anticancer agent. Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • FLT3 Inhibition : Compounds with imidazo[1,2-a]pyridine scaffolds have shown promising activity against FLT3 mutations associated with acute myeloid leukemia (AML). These compounds can inhibit both FLT3-ITD and secondary mutations effectively .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

Research has demonstrated that imidazo[1,2-a]pyridine derivatives can exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory responses .

Antimicrobial Potential

The antimicrobial activity of this compound has also been explored. Studies indicate that certain derivatives possess significant efficacy against bacterial strains and mycobacterial infections, including tuberculosis. This positions them as potential candidates for developing new antimicrobial therapies .

Case Studies and Research Findings

Study Focus Findings
Study on FLT3 InhibitionCancer TreatmentIdentified imidazo[1,2-a]pyridine derivatives with potent inhibitory effects on FLT3 mutations in AML .
PLA2 Inhibition StudyAnti-inflammatory ActivityCompound exhibited significant inhibitory activity against snake venom PLA2 with an IC50 value of 14.3 μM .
Antimicrobial Activity ResearchInfectious DiseasesDemonstrated efficacy against mycobacterial strains; promising for tuberculosis treatment .

Mechanism of Action

The mechanism of action of 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine 7-(3-Me-4-NO₂-phenoxy) C₁₄H₁₁N₃O₃ 269.26 Nitro (electron-withdrawing), methyl (electron-donating)
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine () 2-(4-NO₂-phenyl), 7-Me C₁₄H₁₁N₃O₂ 253.26 Nitro (directly on phenyl)
7-Methyl-2-[(4-nitrophenoxy)methyl]imidazo[1,2-a]pyridine () 2-[(4-NO₂-phenoxy)methyl], 7-Me C₁₅H₁₃N₃O₃ 283.28 Nitrophenoxy methyl ether

Key Observations :

  • The phenoxy ether linkage in the target compound may enhance solubility relative to direct aryl-substituted derivatives (e.g., ) .

Cholinesterase Inhibition

and demonstrate that substituent position and electronic effects critically modulate anticholinesterase activity:

  • Biphenyl derivatives (e.g., 2h in ) : Exhibit strong AChE inhibition (IC₅₀ = 79 µM) due to hydrophobic interactions with the enzyme’s peripheral anionic site .
  • Nitro-substituted analogues : Electron-withdrawing groups (e.g., Cl in ) reduce AChE inhibition compared to methyl groups. The nitro group in the target compound may similarly diminish activity unless compensated by favorable positioning .

Antikinetoplastid and Antileishmanial Activity

  • Imidazo[1,2-a]pyridine-triazole conjugates () : Show IC₅₀ values in the micromolar range against Leishmania spp., with chloro and methyl substituents enhancing potency . The nitro group in the target compound could improve antiparasitic activity via redox cycling or DNA intercalation.

Computational and Docking Insights

  • Acetylated derivatives () : Computational models predict that electron-withdrawing groups at C-3 enhance GABA receptor binding. The nitro group in the target compound, if positioned similarly, may confer anxiolytic or sedative properties .
  • Docking studies (): Bulky substituents (e.g., biphenyl) occupy hydrophobic pockets in AChE. The methyl and nitrophenoxy groups in the target compound may interact with similar regions, though steric factors could limit efficacy .

Biological Activity

The compound 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the nitrophenyl group is significant as it can influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that various imidazo[1,2-a]pyridine compounds demonstrate antiproliferative effects against human cancer cell lines. The mechanism often involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation.

  • Case Study : A derivative similar to this compound was evaluated for its antiproliferative effects on colon carcinoma cells, displaying an IC50 value in the sub-micromolar range (approximately 0.4 μM) . This suggests a strong potential for further development as an anticancer agent.

Antimicrobial Activity

Imidazo[1,2-a]pyridines have also shown promise as antimicrobial agents. Their ability to inhibit bacterial growth has been documented in several studies.

  • Research Findings : Compounds in this class have been tested against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited moderate antibacterial activity against E. coli, indicating potential for development as antibacterial therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are notable. These compounds can modulate inflammatory pathways and have been studied for their ability to inhibit enzymes involved in inflammation.

  • Mechanism : Inhibition of phospholipase A2 (PLA2) has been reported for some imidazopyridine derivatives, which correlates with reduced inflammatory responses . This suggests that this compound may also possess similar anti-inflammatory properties.

Pharmacological Mechanisms

The biological activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of enzymes such as PLA2 and cyclooxygenases (COX), which are critical in inflammatory processes.
  • DNA Intercalation : Some compounds have been shown to intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 0.5 μM against colon carcinoma
AntimicrobialModerate activity against E. coli
Anti-inflammatoryInhibition of PLA2

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine, and how are intermediates validated?

The synthesis often involves multi-step reactions, including:

  • Microwave-assisted coupling : For example, intermediates are prepared by reacting precursors (e.g., substituted imidazo[1,2-a]pyridines) with nitrophenoxy derivatives in methanol/water under acidic catalysis (e.g., trifluoroacetic acid) .
  • Characterization of intermediates : Key intermediates are validated via melting point analysis, IR (e.g., nitrile or carbonyl stretches at 1722–1730 cm⁻¹), and NMR (¹H/¹³C chemical shifts for aromatic protons and coupling constants) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

A combination of methods is essential:

  • ¹H/¹³C NMR : Assigns aromatic protons (e.g., imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm) and nitrophenoxy substituents (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., nitro stretches at 1512–1530 cm⁻¹) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during derivative synthesis?

Contradictions in NMR or IR data may arise from:

  • Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for imidazo[1,2-a]pyridine ring protons .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as polarity shifts can alter chemical shifts .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regioisomers .

Q. What reaction conditions optimize yield in multi-step syntheses of this compound?

Key parameters include:

  • Temperature control : Reflux in chloroform at 60–80°C for 8–12 hours minimizes side reactions during nitrophenoxy coupling .
  • Catalyst selection : Trifluoroacetic acid (TFA) improves electrophilic substitution efficiency compared to HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity (>95%) .

Q. How do substituents on the imidazo[1,2-a]pyridine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Nitro groups : Enhance antiparasitic activity (e.g., antileishmanial IC₅₀ <10 μM) by increasing electrophilicity .
  • Methyl groups : Improve metabolic stability but reduce solubility; 3-methyl-4-nitrophenoxy derivatives show higher bioavailability than unsubstituted analogs .
  • Heterocyclic fusion : Fused triazole rings (e.g., triazolo[1,5-a]pyridine) increase binding affinity to kinase targets .

Methodological Guidance

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • DFT calculations : Use Gaussian or ORCA to model nitro group reduction potentials and frontier molecular orbitals (HOMO/LUMO gaps) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., benzodiazepine receptors) .

Q. How should researchers design experiments to assess stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light sensitivity : Conduct UV-Vis spectroscopy (λ = 250–400 nm) to detect nitro group photolysis .

Data Interpretation and Validation

Q. What analytical strategies validate purity for pharmacological assays?

  • HPLC-DAD/MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm and HRMS confirmation .
  • Elemental analysis : Ensure C, H, N values match theoretical compositions within ±0.3% .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

  • Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma/tissue homogenates .
  • Pharmacokinetic modeling : Use WinNonlin to correlate in vitro IC₅₀ with in vivo exposure (AUC) .

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